Albutoin

Descripción general

Descripción

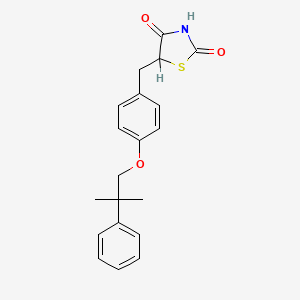

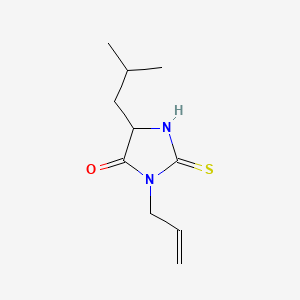

Albutoina: es un derivado de tiohidantoína conocido por sus propiedades anticonvulsivas. Se comercializó en Europa bajo los nombres CO-ORD y Euprax por Baxter Laboratories. Aunque fue evaluado por la Administración de Alimentos y Medicamentos de los Estados Unidos, no fue aprobado para su uso en los Estados Unidos .

Aplicaciones Científicas De Investigación

La albutoina ha sido ampliamente estudiada por sus propiedades anticonvulsivas. Se utiliza en investigaciones relacionadas con:

Neurofarmacología: La investigación se centra en comprender el mecanismo de acción del compuesto y sus efectos sobre el sistema nervioso central.

Desarrollo de fármacos: La albutoina sirve como compuesto líder para desarrollar nuevos fármacos anticonvulsivos con perfiles de eficacia y seguridad mejorados.

Mecanismo De Acción

La albutoina ejerce sus efectos anticonvulsivos modulando la actividad de los canales iónicos en el cerebro. Principalmente se dirige a los canales de sodio, reduciendo su excitabilidad y previniendo la activación neuronal excesiva que conduce a convulsiones. El compuesto también afecta otras vías moleculares involucradas en la neurotransmisión, contribuyendo a su actividad anticonvulsiva general .

Análisis Bioquímico

Biochemical Properties

Albutoin interacts with various biomolecules in biochemical reactions. It acts as a plasma carrier by non-specifically binding several hydrophobic steroid hormones and as a transport protein for hemin and fatty acids . The interaction of this compound with these biomolecules is essential for its function in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is used to replace blood volume loss resulting from trauma such as severe burns or an injury that causes blood loss .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized in the liver as preproalbumin, which has an N-terminal peptide that is removed before the nascent protein is released from the rough endoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Albutein change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

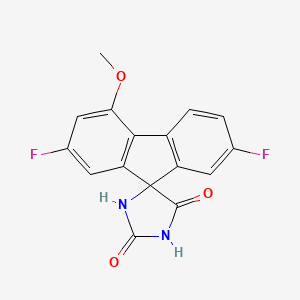

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La albutoina se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiohidantoína. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se publican ampliamente. típicamente involucra la reacción de hidantoína con reactivos que contienen azufre en condiciones controladas para formar la estructura de tiohidantoína.

Métodos de producción industrial: La producción industrial de albutoina implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación para eliminar las impurezas y lograr la calidad del producto deseada. Los métodos industriales exactos son propiedad y no se divulgan públicamente.

Análisis De Reacciones Químicas

Tipos de reacciones: La albutoina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La albutoina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la albutoina en sus correspondientes derivados de tiol.

Sustitución: La albutoina puede experimentar reacciones de sustitución donde el anillo de tiohidantoína se modifica al reemplazar los átomos de hidrógeno por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiol y tiohidantoínas sustituidas.

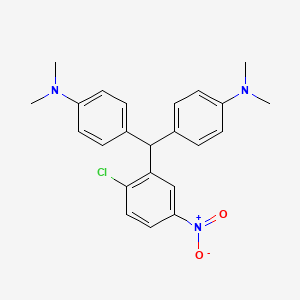

Comparación Con Compuestos Similares

Compuestos similares:

Fenitoína: Otro anticonvulsivo que se dirige a los canales de sodio pero tiene una estructura química diferente.

Carbamazepina: Similar en su mecanismo de acción, pero estructuralmente distinto de la albutoina.

Valproato: Un anticonvulsivo de amplio espectro con múltiples mecanismos de acción, incluida la modulación de los canales de sodio.

Singularidad de la albutoina: La singularidad de la albutoina radica en su estructura de tiohidantoína, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros anticonvulsivos. Su interacción específica con los canales de sodio y otros objetivos moleculares la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATGSRSDPNECNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022565 | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-89-7 | |

| Record name | 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albutoin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

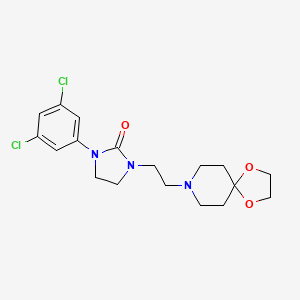

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

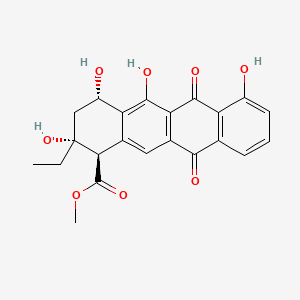

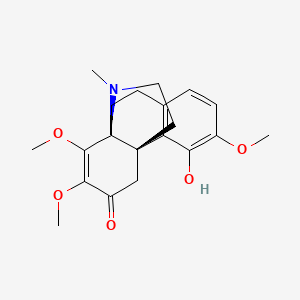

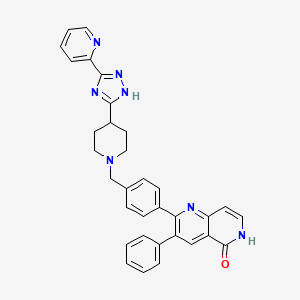

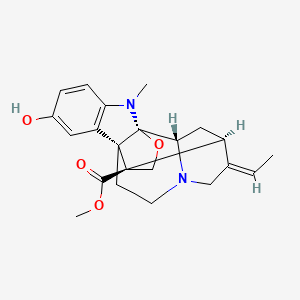

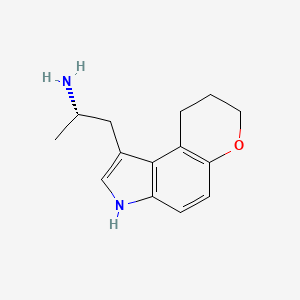

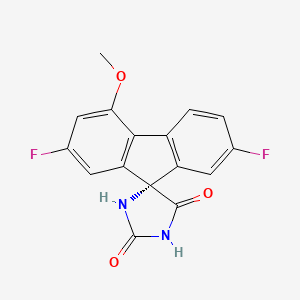

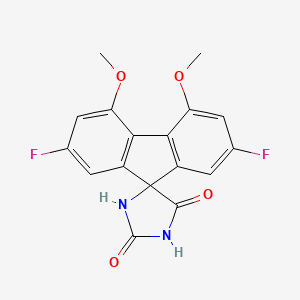

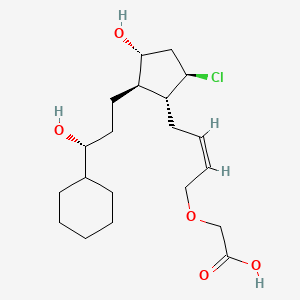

Feasible Synthetic Routes

Q1: What is the mechanism of action of albutoin as an anticonvulsant drug?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, it is classified as a thiohydantoin derivative, similar to diphenylhydantoin (phenytoin). [] These types of drugs generally exert their anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal excitability, though the specific molecular targets remain to be fully clarified. []

Q2: Are there any known drug interactions with this compound?

A2: Studies using the isobole method in mice showed that this compound exhibited greater than additive anticonvulsant potency when combined with trimethadione or diphenylhydantoin in the Metrazol seizure threshold test. [] Similar synergistic effects were observed with phenobarbital in the maximal electroshock seizure test. [] Interestingly, combinations of diphenylhydantoin and phenobarbital were found to be antagonistic with respect to lethality. []

Q3: What are the limitations of this compound's bioavailability and what factors might contribute to them?

A3: this compound suffers from poor absorption, as evidenced by low serum levels even at dosages up to 1200 mg per day. [] This could be attributed to several factors, including its physicochemical properties such as dissolution rate and solubility, which are not explicitly detailed in the provided research. Further investigation into these aspects could offer insights into improving this compound's bioavailability.

Q4: Are there any known safety concerns or side effects associated with this compound use?

A4: While generally considered less toxic than diphenylhydantoin, this compound has been associated with side effects such as nausea, anorexia, and weight loss, particularly at higher doses (1200 mg per day). [, ] Other reported side effects include dizziness, drowsiness, abdominal discomfort, and skin rash. []

Q5: Are there any ongoing research efforts focused on improving this compound as a therapeutic agent?

A5: While the provided research papers are from several decades ago, recent research explores using this compound as a component in novel pH-sensitive prodrugs. [] This approach aims to utilize the acidic environment of tumor cells to release this compound alongside other cytotoxic agents, potentially offering a new avenue for its therapeutic application. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.